molecular formula C21H21F2N3O2 B10963089 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

Cat. No.: B10963089
M. Wt: 385.4 g/mol
InChI Key: YBKRJGVGWVVTKP-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a synthetic organic compound with a complex molecular structure It contains a benzamide core substituted with a difluorophenoxy group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the difluorophenoxy intermediate, which is then reacted with a benzamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a particular enzyme involved in a disease process, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dimethoxyphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
  • 2-[(2,4-dichlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

Uniqueness

2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is unique due to the presence of the difluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H21F2N3O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylbenzamide

InChI

InChI=1S/C21H21F2N3O2/c1-3-26-13-15(11-24-26)12-25(2)21(27)18-7-5-4-6-16(18)14-28-20-9-8-17(22)10-19(20)23/h4-11,13H,3,12,14H2,1-2H3

InChI Key

YBKRJGVGWVVTKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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